Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
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Overview
Description
. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate typically involves the condensation of appropriate thiophene derivatives with hydrazine derivatives. One common method involves the reaction of methyl 3-bromo-4-methylthiophene-2-carboxylate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exhibits intriguing properties, enabling its application in diverse fields such as drug discovery, materials science, and organic synthesis. In drug discovery, it serves as a building block for the synthesis of potential pharmaceutical agents. In materials science, its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials. Additionally, it is used in organic synthesis as an intermediate for the preparation of various complex molecules.
Mechanism of Action
The mechanism by which methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exerts its effects is primarily through its interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 3-hydrazinyl-4-ethylthiophene-2-carboxylate
- Methyl 3-hydrazinyl-4-phenylthiophene-2-carboxylate
- Methyl 3-hydrazinyl-4-methoxythiophene-2-carboxylate
Comparison: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of the methyl group at the 4-position and the hydrazinyl group at the 3-position confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQMAWXMZTMPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NN)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380586 |
Source
|
Record name | Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104680-36-6 |
Source
|
Record name | Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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